
4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a 2-Chlorophenyl group, a 1,4-thiazepane ring, a carbonyl group, and a 1-methylpyrrolidin-2-one group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,4-thiazepane ring, the 2-Chlorophenyl group, and the 1-methylpyrrolidin-2-one group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The 1,4-thiazepane ring might undergo reactions typical of heterocyclic compounds, while the 2-Chlorophenyl and 1-methylpyrrolidin-2-one groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- Innovative synthesis methods using alpha-nitro ketone intermediates as both electrophiles and nucleophiles have been developed, showcasing the flexibility of similar compounds in chemical synthesis and potential applications in developing probes for nicotinic receptors (Zhang, Tomizawa, & Casida, 2004).
- Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines has been demonstrated, highlighting the compound's relevance in creating complex organic structures with significant yields (Bender & Widenhoefer, 2005).
Antimicrobial Applications
- New pyrimidines and condensed pyrimidines synthesized from similar compounds have shown antimicrobial activity against a variety of gram-positive and gram-negative bacteria, indicating potential applications in pharmaceuticals and healthcare (Abdelghani, Said, Assy, & Hamid, 2017).
- The synthesis of 2-thioxothiazolidin-4-one derivatives containing the pyrazole nucleus has been explored for their antibacterial activity, further underscoring the potential of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Structural Analysis and Material Science
- The structural features of thiazolidine derivatives have been analyzed, providing insights into the molecular arrangement and potential implications for material science and molecular engineering (Yu, Liu, Niu, Hou, & Gao, 2008).
Environmental Chemistry
- Research on chlorophenols and their derivatives, including their role as precursors in dioxin formation during waste incineration, illustrates the environmental relevance of such compounds, contributing to our understanding of pollution and chemical stability in various conditions (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-19-11-12(10-16(19)21)17(22)20-7-6-15(25(23,24)9-8-20)13-4-2-3-5-14(13)18/h2-5,12,15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQLUGNHZBKQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

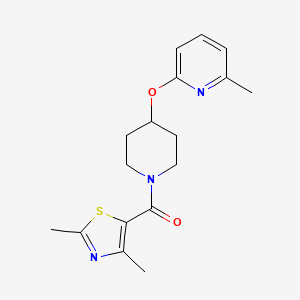

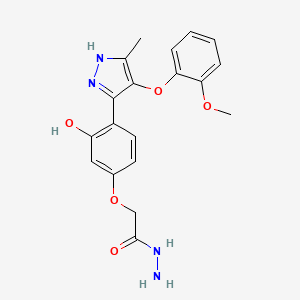


![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

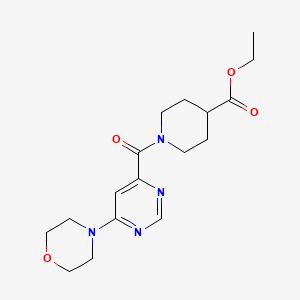
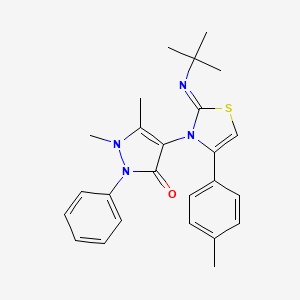
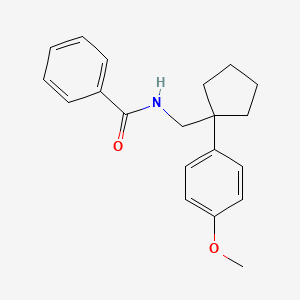
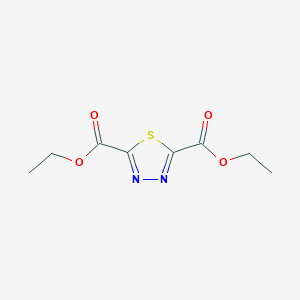
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)